molecular formula C24H26N2O5 B2672394 1'-(6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinoyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 1903622-77-4

1'-(6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinoyl)spiro[chroman-2,4'-piperidin]-4-one

Cat. No. B2672394
CAS RN: 1903622-77-4
M. Wt: 422.481
InChI Key: IXDLIEBBAMJIGR-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that likely serves as an intermediate in organic synthesis and medicinal chemistry . It contains a tetrahydropyran ring, which is a saturated six-membered ring containing five carbon atoms and one oxygen atom .


Synthesis Analysis

The synthesis of such compounds often involves the use of Wittig reagents to prepare various poly-substituted alkene compounds . The ketone carbonyl in the compound can also be reduced to a hydroxyl group by appropriate reducing agents .


Molecular Structure Analysis

The molecule contains a tetrahydropyran ring, which is a common feature in many organic compounds and is often used as a protecting group in organic synthesis . It also contains a piperidine ring, which is a common structural motif in many pharmaceuticals .


Chemical Reactions Analysis

The compound’s ketone carbonyl can react with Wittig reagents to prepare various poly-substituted alkene compounds . Additionally, the ketone carbonyl can also be reduced to a hydroxyl group by appropriate reducing agents .

Scientific Research Applications

Sigma Receptor Ligands

  • Spiropiperidine Research : Spiropiperidines, including compounds like 1'-(6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinoyl)spiro[chroman-2,4'-piperidin]-4-one, have been studied for their affinity towards sigma receptors. Research indicates that specific structural variations, such as substituents at the nitrogen atom and variations in the oxygen heterocycle, can influence their affinity for σ1- and σ2-receptors (Maier & Wünsch, 2002).

Synthesis Techniques and Chemical Properties

  • Cross-Condensation Methods : Studies have developed methods for synthesizing compounds like 1'-(6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinoyl)spiro[chroman-2,4'-piperidin]-4-one. For instance, the cross-condensation of derivatives of cyanoacetic acid and carbonyl compounds, which involves the three-component condensation of substituted piperidin-4-ones, represents an effective synthesis method (Shestopalov et al., 2003).

  • Ultrasound-Assisted Synthesis : Ultrasound irradiation has been used as a technique for synthesizing spiro compounds. This method can follow the group-assistant-purification chemistry process, potentially offering advantages in terms of efficiency and yield (Zou, Hu, Liu, & Shi, 2012).

Potential Therapeutic Applications

  • c-Met/ALK Inhibition : Some spiro[piperidine]-2-ones, similar in structure to 1'-(6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinoyl)spiro[chroman-2,4'-piperidin]-4-one, have shown potential as inhibitors of c-Met/ALK, suggesting their use in targeted cancer therapies (Li et al., 2013).

  • Histamine-3 Receptor Antagonists : Spiro[benzopyran-piperidine] derivatives, similar to the compound , have been evaluated as potential histamine-3 receptor (H3R) antagonists. Such compounds have shown promise in terms of affinity and selectivity for H3R, indicating their potential use in treating disorders related to histamine activity (Dandu et al., 2012).

properties

IUPAC Name

1'-[6-(oxan-4-yloxy)pyridine-3-carbonyl]spiro[3H-chromene-2,4'-piperidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O5/c27-20-15-24(31-21-4-2-1-3-19(20)21)9-11-26(12-10-24)23(28)17-5-6-22(25-16-17)30-18-7-13-29-14-8-18/h1-6,16,18H,7-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXDLIEBBAMJIGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=NC=C(C=C2)C(=O)N3CCC4(CC3)CC(=O)C5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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